molecular formula C15H9Cl2N3S B14377209 5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione CAS No. 88300-12-3

5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione

Cat. No.: B14377209
CAS No.: 88300-12-3
M. Wt: 334.2 g/mol
InChI Key: LKNWZOVLHNNXIK-UHFFFAOYSA-N
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Description

5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione typically involves the reaction of 4-chlorobenzonitrile with thiourea under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the triazine ring. The reaction mixture is usually heated to a temperature of around 150°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(4-chlorophenyl)-2-methoxynicotinonitrile
  • 4,6-Bis(4-chlorophenyl)-2-chloropyrimidine

Uniqueness

5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3(2H)-thione is unique due to its specific triazine ring structure and the presence of chlorine atoms on the phenyl rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88300-12-3

Molecular Formula

C15H9Cl2N3S

Molecular Weight

334.2 g/mol

IUPAC Name

5,6-bis(4-chlorophenyl)-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C15H9Cl2N3S/c16-11-5-1-9(2-6-11)13-14(19-20-15(21)18-13)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)

InChI Key

LKNWZOVLHNNXIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN=C2C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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